molecular formula C16H20F12O2 B14451520 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl nonanoate CAS No. 78509-68-9

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl nonanoate

Cat. No.: B14451520
CAS No.: 78509-68-9
M. Wt: 472.31 g/mol
InChI Key: LYBXFDASBNDDCL-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl nonanoate is a fluorinated ester compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl nonanoate typically involves the esterification of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol with nonanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl nonanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol and nonanoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

Major Products Formed

    Hydrolysis: 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol and nonanoic acid.

    Reduction: 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol.

    Substitution: Various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl nonanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of fluorinated compounds.

    Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty polymers, coatings, and surfactants with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl nonanoate is primarily influenced by its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and chemical stability. In biological systems, the compound may interact with lipid membranes and proteins, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoate

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl nonanoate is unique due to its specific ester linkage and the presence of a nonanoate group. This structural feature distinguishes it from other similar fluorinated compounds, providing distinct chemical and physical properties that are valuable in various applications.

Properties

CAS No.

78509-68-9

Molecular Formula

C16H20F12O2

Molecular Weight

472.31 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl nonanoate

InChI

InChI=1S/C16H20F12O2/c1-2-3-4-5-6-7-8-10(29)30-9-12(19,20)14(23,24)16(27,28)15(25,26)13(21,22)11(17)18/h11H,2-9H2,1H3

InChI Key

LYBXFDASBNDDCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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